molecular formula C10H5NO4 B15127643 1,4-Dioxoisoquinoline-3-carboxylic acid

1,4-Dioxoisoquinoline-3-carboxylic acid

Cat. No.: B15127643
M. Wt: 203.15 g/mol
InChI Key: AXFCGSMNWWKEAV-UHFFFAOYSA-N
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Description

1,4-Dioxoisoquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the isoquinoline family This compound is characterized by its unique structure, which includes a dioxoisoquinoline core with a carboxylic acid functional group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxoisoquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of isoquinoline derivatives. For instance, isoquinoline can be oxidized using alkaline potassium permanganate to yield pyridine-3,4-dicarboxylic acid, which can then be further processed to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve purification steps such as recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxoisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, leading to the formation of dihydroisoquinoline derivatives.

    Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, and other derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various isoquinoline derivatives, such as pyridine-3,4-dicarboxylic acid and its anhydrides .

Scientific Research Applications

1,4-Dioxoisoquinoline-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dioxoisoquinoline-3-carboxylic acid involves its interaction with various molecular targets. For instance, its derivatives can inhibit enzymes such as acetylcholinesterase by binding to the active site and preventing substrate access . The compound’s structure allows it to participate in hydrogen bonding and other interactions that stabilize the enzyme-inhibitor complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific dioxoisoquinoline core and carboxylic acid functional group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H5NO4

Molecular Weight

203.15 g/mol

IUPAC Name

1,4-dioxoisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H5NO4/c12-8-5-3-1-2-4-6(5)9(13)11-7(8)10(14)15/h1-4H,(H,14,15)

InChI Key

AXFCGSMNWWKEAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=NC2=O)C(=O)O

Origin of Product

United States

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